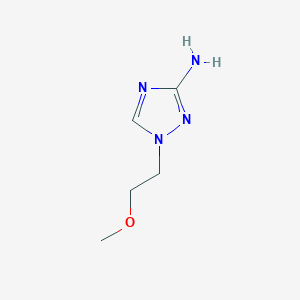![molecular formula C20H24N6O2S B2538925 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-87-3](/img/structure/B2538925.png)
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique chemical structure It's a member of the pyrazolopyrimidine family, known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves multi-step organic synthesis. Key steps include the formation of the pyrazolopyrimidine core, attachment of the pyrrolidine ring, and subsequent modifications to introduce the methoxy and methylthio groups.
Typical reaction conditions involve:
Solvent choice (e.g., dichloromethane, ethanol)
Catalysts (e.g., palladium on carbon for hydrogenation steps)
Controlled temperatures (ranging from -78°C for organolithium reactions to reflux conditions for condensation reactions)
Industrial Production Methods:
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions:
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Converting methylthio groups to sulfoxides or sulfones.
Reduction: : Hydrogenation of the pyrazolo ring.
Substitution: : Nucleophilic substitution at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Organolithium reagents, halides.
Major Products:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Dihydropyrazolo derivatives.
Substitution: : Various substituted benzamides and pyrazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is utilized in multiple scientific domains:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigated for its potential as a kinase inhibitor.
Medicine: : Explored for anticancer, antiviral, and anti-inflammatory properties.
Industry: : Potential use in the synthesis of advanced materials and polymers.
Wirkmechanismus
The compound's mechanism of action often involves:
Molecular Targets: : Specific kinase enzymes or receptor proteins.
Pathways: : Inhibition of signaling pathways critical for cell proliferation and survival. This interference can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyrazolopyrimidine analogs: : Share a similar core structure but differ in substituents.
Benzamide derivatives: : Vary in their substitution patterns on the benzamide ring.
Methoxy-substituted compounds: : Known for their role in enhancing bioavailability.
Uniqueness:
The unique combination of the methoxy group, methylthio group, and the pyrazolo[3,4-d]pyrimidin-1-yl structure sets 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart, offering distinct pharmacokinetic and pharmacodynamic profiles.
That should do the trick. It's a fascinating compound! What's your interest in this molecule?
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-28-15-7-5-6-14(12-15)19(27)21-8-11-26-18-16(13-22-26)17(23-20(24-18)29-2)25-9-3-4-10-25/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUZJXVXGTZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(3,4-dichlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2538846.png)

![10-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2538849.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)
![(2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2538862.png)

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)
